molecular formula C16H20F3N3O2 B2404033 Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone CAS No. 2380144-16-9

Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone

Katalognummer B2404033
CAS-Nummer: 2380144-16-9
Molekulargewicht: 343.35
InChI-Schlüssel: ADGKPKGMTXIIMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone, also known as CPI-455, is a novel small molecule inhibitor that has shown potential in the field of cancer research. This compound has been developed as a selective inhibitor of histone lysine demethylase 5A (KDM5A), which is an important epigenetic regulator that plays a role in cancer cell proliferation and survival.

Wirkmechanismus

Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone inhibits KDM5A by binding to its active site and preventing it from demethylating histone H3 lysine 4 (H3K4). This results in the accumulation of H3K4me3, which is associated with the activation of tumor suppressor genes and the repression of oncogenes. Inhibition of KDM5A by this compound also leads to the downregulation of genes involved in cell cycle progression and DNA replication, which contributes to the antiproliferative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects in cancer cell lines, both in vitro and in vivo. In addition, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone is its high selectivity for KDM5A, which reduces the risk of off-target effects. In addition, this compound has been optimized for high yields and purity, making it suitable for further research and development. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone. One area of focus is the development of more potent and selective KDM5A inhibitors, which could have even greater therapeutic potential for cancer and other diseases. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and challenges in clinical development.

Synthesemethoden

The synthesis of Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with cyclopentanone to form 4-(trifluoromethyl)pyrimidin-2-yl)cyclopentanone. This intermediate is then reacted with piperidin-4-ol in the presence of a base to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.

Wissenschaftliche Forschungsanwendungen

Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone has been extensively studied for its potential as a cancer therapy. KDM5A is overexpressed in many cancer types, and its inhibition has been shown to reduce cancer cell proliferation and induce cell death. This compound has been found to be a potent and selective inhibitor of KDM5A, making it a promising candidate for cancer treatment. In addition, this compound has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Eigenschaften

IUPAC Name

cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c17-16(18,19)13-5-8-20-15(21-13)24-12-6-9-22(10-7-12)14(23)11-3-1-2-4-11/h5,8,11-12H,1-4,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGKPKGMTXIIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.